molecular formula C13H8ClFO B581723 4-(3-Chloro-5-fluorophenyl)benzaldehyde CAS No. 1381944-68-8

4-(3-Chloro-5-fluorophenyl)benzaldehyde

Cat. No.: B581723
CAS No.: 1381944-68-8
M. Wt: 234.654
InChI Key: MCIXTJPGYAARQI-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro and a fluoro group at the 3rd and 5th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction. For instance, 4-chlorobenzaldehyde can be reacted with a fluorinating agent to introduce the fluorine atom at the desired position . Another method involves the direct chlorination and fluorination of benzaldehyde derivatives under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often using catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)benzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to molecular targets, thereby affecting its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIXTJPGYAARQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743058
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-68-8
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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